
2-Phenylethylammonium nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylethylammonium nitrate is an organic compound with the molecular formula C8H12N2O3 and a molecular weight of 184.1925 g/mol It is composed of a 2-phenylethylammonium cation and a nitrate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenylethylammonium nitrate can be synthesized through the reaction of 2-phenylethylamine with nitric acid. The reaction typically involves the following steps:
- Dissolving 2-phenylethylamine in a suitable solvent such as ethanol.
- Slowly adding concentrated nitric acid to the solution while maintaining a low temperature to control the exothermic reaction.
- Stirring the mixture until the reaction is complete, followed by the evaporation of the solvent to obtain the crystalline product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Phenylethylammonium nitrate undergoes various chemical reactions, including:
Oxidation: The nitrate anion can act as an oxidizing agent, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitrate anion to nitrite or ammonia.
Substitution: The phenyl group in the 2-phenylethylammonium cation can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Nitrite or ammonia.
Substitution: Various substituted phenylethylammonium compounds.
Scientific Research Applications
2-Phenylethylammonium nitrate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Phenylethylammonium nitrate involves its interaction with molecular targets and pathways. The nitrate anion can participate in redox reactions, while the 2-phenylethylammonium cation can interact with various receptors and enzymes. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylethylammonium chloride
- 2-Phenylethylammonium bromide
- 2-Phenylethylammonium iodide
Comparison
2-Phenylethylammonium nitrate is unique due to the presence of the nitrate anion, which imparts distinct chemical properties compared to its halide counterparts. The nitrate anion’s ability to participate in redox reactions and its potential as an oxidizing agent make this compound particularly valuable in specific applications .
Properties
CAS No. |
120375-47-5 |
|---|---|
Molecular Formula |
C8H12N2O3 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
2-phenylethylazanium;nitrate |
InChI |
InChI=1S/C8H11N.NO3/c9-7-6-8-4-2-1-3-5-8;2-1(3)4/h1-5H,6-7,9H2;/q;-1/p+1 |
InChI Key |
YAJMFQHZVVLPEM-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C=C1)CC[NH3+].[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


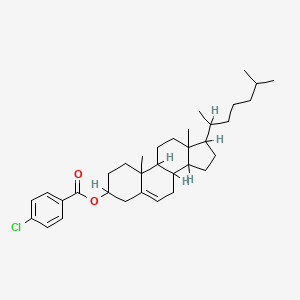
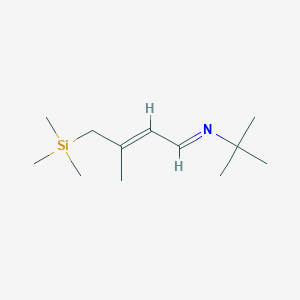

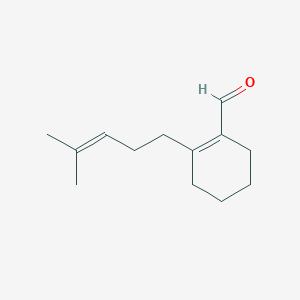

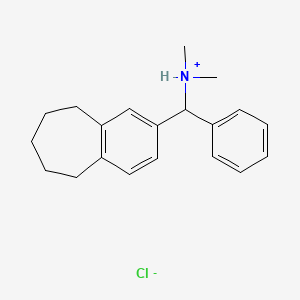
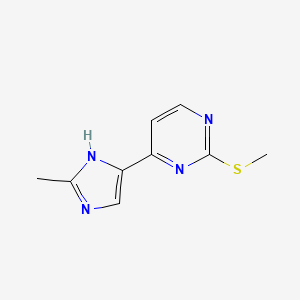


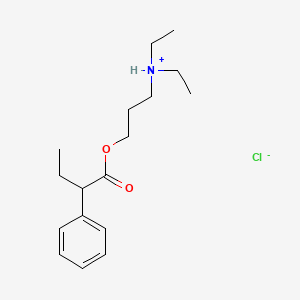

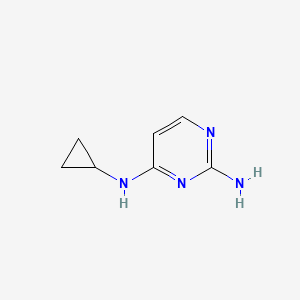
![4-[1,3-Benzodioxol-5-yl(hydroxy)methyl]-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13754712.png)
![3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide](/img/structure/B13754721.png)
